molecular formula C14H24N2O4 B15075927 N,N'-Hexamethylenebis(allyl carbamate)

N,N'-Hexamethylenebis(allyl carbamate)

Cat. No.: B15075927
M. Wt: 284.35 g/mol
InChI Key: OCIOYMCNOARPFN-UHFFFAOYSA-N
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Description

N,N’-Hexamethylenebis(allyl carbamate) is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.358 g/mol . It is a bis-carbamate derivative, which means it contains two carbamate groups connected by a hexamethylene chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Hexamethylenebis(allyl carbamate) can be synthesized through a multi-step process involving the reaction of hexamethylene diamine with allyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of N,N’-Hexamethylenebis(allyl carbamate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Hexamethylenebis(allyl carbamate) is unique due to its allyl groups, which provide additional reactivity compared to other similar compounds. The presence of allyl groups allows for further functionalization and cross-linking reactions, making it more versatile in various applications .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

prop-2-enyl N-[6-(prop-2-enoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C14H24N2O4/c1-3-11-19-13(17)15-9-7-5-6-8-10-16-14(18)20-12-4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18)

InChI Key

OCIOYMCNOARPFN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCCCCCNC(=O)OCC=C

Origin of Product

United States

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